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Compound of Interest

Compound Name: (-)-2-lodooctane

Cat. No.: B12745701

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemical properties of 2-
iodooctane, focusing on its chirality, optical rotation, and the methodologies for its synthesis
and characterization. This document is intended to serve as a valuable resource for
professionals in the fields of chemical research and drug development where the
stereochemical identity of molecules is of paramount importance.

Introduction to the Chirality of 2-lodooctane

Chirality is a fundamental property of a molecule that is non-superimposable on its mirror
image. Molecules possessing this property are known as enantiomers. 2-lodooctane is a chiral
molecule due to the presence of a stereocenter at the second carbon atom, which is bonded to
four different groups: a hydrogen atom, a methyl group, a hexyl group, and an iodine atom.

The two enantiomers of 2-iodooctane are designated as (S)-2-iodooctane and (R)-2-
iodooctane based on the Cahn-Ingold-Prelog priority rules. These enantiomers exhibit identical
physical properties such as boiling point, density, and refractive index. However, they differ in
their interaction with plane-polarized light, a phenomenon known as optical activity.

Optical Rotation of 2-lodooctane

Optically active compounds have the ability to rotate the plane of polarized light. The direction
and magnitude of this rotation are characteristic of a specific enantiomer. One enantiomer will
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rotate the plane of polarized light in a clockwise direction (dextrorotatory, denoted by (+)), while
the other will rotate it in a counter-clockwise direction (levorotatory, denoted by (-)) to an equal
extent.

The specific rotation, [a], is a standardized measure of a compound's optical activity and is
calculated using the following formula:

[0AT=a /(1 xc)

Where:

a is the observed rotation in degrees.

T is the temperature in degrees Celsius.

A is the wavelength of the light source (commonly the sodium D-line, 589.3 nm).

| is the path length of the polarimeter tube in decimeters (dm).

c is the concentration of the sample in grams per milliliter (g/mL).

Quantitative Data on Specific Rotation

The specific rotation of the enantiomers of 2-iodooctane has been reported in the literature. It is
important to note that the specific rotation value can be influenced by the solvent, temperature,
and wavelength of the light source.

Molecular Specific
Compound IUPAC Name CAS Number .

Formula Rotation ([a]D)
(+)-2-lodooctane  (S)-2-lodooctane  1809-04-7 CsHai7l +38.5°
(-)-2-lodooctane (R)-2-lodooctane  29117-48-4 CsHai7l -38.5°[1]

Note: The value of +38.5° for (S)-2-iodooctane is inferred from the experimentally determined
value for its enantiomer. Another source reports a value of -33.3° for (-)-2-iodooctane, which
may reflect different experimental conditions.[2]
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The specific rotation of the chiral precursor, 2-octanol, is also provided for reference in
synthetic applications.

Compound IUPAC Name Specific Rotation ([a]D)
(+)-2-Octanol (S)-2-Octanol +9.9°[1]
(-)-2-Octanol (R)-2-Octanol -9.9°[1]

Experimental Protocols
Synthesis of Enantiomerically Enriched (S)-2-lodooctane

A common method for the preparation of chiral alkyl iodides from chiral alcohols is a two-step
process involving the conversion of the alcohol to a tosylate, followed by a Finkelstein reaction.
This method generally proceeds with inversion of configuration at the stereocenter and is
effective in minimizing racemization.

Step 1: Synthesis of (S)-2-Octyl Tosylate

This procedure involves the reaction of (S)-2-octanol with p-toluenesulfonyl chloride (TsClI) in
the presence of a base like pyridine.

o Materials: (S)-2-octanol, p-toluenesulfonyl chloride (TsCI), pyridine, dichloromethane (DCM),
hydrochloric acid (HCI), sodium bicarbonate (NaHCO3) solution, anhydrous magnesium
sulfate (MgSOa).

e Procedure:

[¢]

Dissolve (S)-2-octanol in pyridine (or DCM with pyridine as a catalyst) and cool the
solution in an ice bath.

[e]

Slowly add p-toluenesulfonyl chloride to the cooled solution with stirring.

[e]

Allow the reaction to stir at a low temperature for several hours or until completion
(monitored by TLC).

[e]

Quench the reaction by adding cold water.
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o Extract the product with dichloromethane.

o Wash the organic layer sequentially with cold dilute HCI, saturated NaHCOs solution, and
brine.

o Dry the organic layer over anhydrous MgSOQea, filter, and concentrate under reduced
pressure to yield (S)-2-octyl tosylate.

Step 2: Finkelstein Reaction to Yield (R)-2-lodooctane

The tosylate is then reacted with sodium iodide in acetone. This is an SN2 reaction that
proceeds with inversion of configuration.

o Materials: (S)-2-octyl tosylate, sodium iodide (Nal), acetone.

e Procedure:

[e]

Dissolve the (S)-2-octyl tosylate in acetone.
o Add a molar excess of sodium iodide to the solution.

o Reflux the mixture for several hours. The precipitation of sodium tosylate drives the
reaction to completion.

o After the reaction is complete, cool the mixture and filter to remove the precipitated sodium
tosylate.

o Remove the acetone under reduced pressure.

o Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and wash with water
and then with a dilute solution of sodium thiosulfate to remove any residual iodine.

o Wash with brine, dry over anhydrous MgSOua, filter, and concentrate under reduced
pressure.

o The crude product can be purified by vacuum distillation to obtain enantiomerically
enriched (R)-2-iodooctane.
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Measurement of Optical Rotation

The following is a general protocol for measuring the optical rotation of a sample of 2-
iodooctane.

o Materials and Equipment:

o High-purity sample of 2-iodooctane.

o

Spectroscopic grade solvent (e.g., ethanol or chloroform).

[¢]

Polarimeter with a sodium D-line lamp (589.3 nm).

[¢]

Polarimeter cell (typically 1 dm).

[e]

Volumetric flask and analytical balance.

e Procedure:

o Sample Preparation: Accurately weigh a sample of 2-iodooctane and dissolve it in a
known volume of the chosen solvent in a volumetric flask.

o Instrument Calibration: Calibrate the polarimeter using a blank solvent-filled cell to obtain a
zero reading.

o Measurement: Rinse the polarimeter cell with the sample solution and then fill it, ensuring
no air bubbles are present. Place the cell in the polarimeter and record the observed
rotation (a). Take multiple readings and calculate the average.

o

Calculation: Calculate the specific rotation [a] using the formula provided in section 2.

Signaling Pathways and Experimental Workflows
Stereochemical Pathway of Synthesis

The synthesis of (R)-2-iodooctane from (S)-2-octanol proceeds with a net inversion of
stereochemistry. This is a crucial concept in stereoselective synthesis.
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Caption: Synthesis of (R)-2-lodooctane from (S)-2-Octanol.

Racemization of 2-lodooctane

When an enantiomer of 2-iodooctane is treated with a source of iodide ions (e.g., Nal) in a
suitable solvent, a racemized mixture is formed over time due to a series of SN2 reactions,
each proceeding with inversion of configuration.

(S)-2-lodooctane

SN2 Inversion (I~ attack) SN2 Inversion (I~ attack)

(R)-2-lodooctane

Racemic Mixture

Click to download full resolution via product page

Caption: Racemization of 2-lodooctane via SN2 mechanism.

Experimental Workflow for Optical Purity Determination

The determination of the optical purity (or enantiomeric excess) of a 2-iodooctane sample is a
critical step in its characterization.
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Sample Preparation | Dissolve known mass of 2-iodooctane in a known volume of solvent.

:

Polarimetry | Measure the observed rotation (a) of the sample.

'

Calculation | Calculate specific rotation [a]obs = a / (I x c).

'

Comparison | Compare [a]obs with the literature value for the pure enantiomer [a]pure.

Enantiomeric Excess Calculation | ee (%) = ([a]obs / [a]pure) x 100

Click to download full resolution via product page

Caption: Workflow for determining the enantiomeric excess.

Conclusion

The chirality and optical rotation of 2-iodooctane are defining characteristics that are essential
for its application in stereospecific synthesis and pharmaceutical development. A thorough
understanding of its stereochemistry, coupled with robust analytical and synthetic
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methodologies, is crucial for researchers and scientists working with this compound. This guide
has provided a detailed overview of these aspects to support and inform such endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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